Neryl acetate
Description
Overview of Neryl Acetate (B1210297) as a Monoterpenoid Ester
Neryl acetate is chemically classified as a monoterpenoid ester. nih.gov It is formed through the formal condensation of the hydroxyl group of nerol (B1678202), a monoterpenoid alcohol, with the carboxyl group of acetic acid. nih.gov Its molecular formula is C₁₂H₂₀O₂ and it has a molecular weight of 196.29 g/mol . nih.gov The IUPAC name for this compound is (Z)-3,7-dimethylocta-2,6-dien-1-yl acetate. nih.govscentspiracy.com this compound is the (Z)-isomer of geranyl acetate, meaning they share the same chemical formula and connectivity of atoms but differ in the spatial arrangement of atoms around a double bond. scentree.cochemicalbook.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀O₂ nih.govscentspiracy.comscentree.co |
| Molecular Weight | 196.29 g/mol nih.govscentspiracy.comscentree.co |
| IUPAC Name | (Z)-3,7-dimethylocta-2,6-dien-1-yl acetate nih.govscentspiracy.com |
| Appearance | Colorless to pale yellow liquid scentspiracy.comscentree.co |
| Odor | Sweet, floral, rosy chemicalbook.com |
| Boiling Point | 238°C scentree.co |
| Flash Point | 100°C scentree.co |
Significance of this compound in Natural Product Chemistry
This compound is a significant component of the essential oils of numerous plants, contributing to their characteristic fragrances. ontosight.ai It is found in various citrus fruits, petitgrain bigarade, lavender, lemongrass, and ylang-ylang. ontosight.aiscentree.co Notably, it is a major component of the essential oil from the Corsican Helichrysum italicum, where it can constitute 33.7–38.9% of the oil. plos.orgnih.gov
The natural occurrence and pleasant scent of this compound have led to its use as a flavoring and fragrance agent. nih.govchemicalbook.com It is utilized in the food and beverage industry and is a common ingredient in perfumes, cosmetics, and soaps. procurementresource.comscielo.br
The biosynthesis of this compound in plants involves enzymatic processes. For instance, researchers have identified monoterpene acetyltransferases in Lavandula x intermedia that can synthesize this compound from nerol. taylorandfrancis.com The production of this compound is often transcriptionally regulated, with higher concentrations found in the flowering parts of plants. taylorandfrancis.com
Current Research Landscape and Knowledge Gaps concerning this compound
Current research on this compound is diverse, spanning its biological activities, synthesis, and role in plant biochemistry. Studies have explored its potential as an antimicrobial and antioxidant agent. ontosight.ai Furthermore, research has demonstrated that this compound plays a significant role in the skin barrier-enhancing activities of Helichrysum italicum essential oil. plos.orgnih.govnih.gov Specifically, it has been shown to upregulate genes involved in epidermal differentiation and ceramide synthesis, leading to an increase in total lipids and ceramides (B1148491) in the skin. plos.orgnih.gov
While traditionally extracted from natural sources, chemical and biotechnological synthesis methods for this compound are also being investigated to ensure a consistent and cost-effective supply. scentspiracy.comscentree.coscielo.brresearchgate.net Synthesis can be achieved through the esterification of nerol with acetic acid or acetic anhydride (B1165640). scentree.cochemicalbook.com Another route involves a two-step process starting from myrcene. scentree.coscentree.co More recently, enzymatic transesterification using lipases has emerged as a "green" alternative, offering mild reaction conditions and high specificity. scielo.brresearchgate.netmdpi.com
Despite the growing body of research, knowledge gaps remain. While the biological activities of the essential oils containing this compound are well-documented, the specific contributions of this compound to these effects are still being fully elucidated. For example, a 2023 study highlighted that while geranyl acetate, the isomer of this compound, has known antifungal and anticancer effects, the biological activity of this compound itself was not extensively described prior to their investigation. plos.orgqima-lifesciences.com Further research is needed to fully understand the synergistic or independent effects of this compound in complex mixtures of natural compounds. researchgate.net Additionally, while enzymatic synthesis methods are promising, optimizing these processes for large-scale industrial production remains an active area of research. scielo.brresearchgate.netmdpi.com
Table 2: Investigated Biological Activities of this compound
| Activity | Research Finding |
|---|---|
| Skin Barrier Function | Mediates a large part of Corsican Helichrysum italicum essential oil's activity on skin barrier formation by upregulating genes for epidermal differentiation and ceramide synthesis. plos.orgnih.govnih.gov |
| Antimicrobial | Exhibits inhibitory effects against certain bacteria and fungi. ontosight.ai |
| Antioxidant | Possesses antioxidant properties. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGQPQRQIQDZMP-FLIBITNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\COC(=O)C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047068 | |
| Record name | cis-3,7-Dimethyl-2,6-octadien-1-yl acetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/sweet, floral odour | |
| Record name | Neryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Neryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.905-0.914 | |
| Record name | Neryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
141-12-8 | |
| Record name | Neryl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nerol acetate | |
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| Record name | Neryl acetate | |
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| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2Z)- | |
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| Record name | cis-3,7-Dimethyl-2,6-octadien-1-yl acetate | |
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| Record name | Neryl acetate | |
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| Record name | NERYL ACETATE | |
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Occurrence and Natural Variability of Neryl Acetate
Distribution of Neryl Acetate (B1210297) in Botanical Sources
Neryl acetate is a significant constituent of the essential oils of several aromatic plants, contributing to their distinct fragrances. ebi.ac.uk Its presence and concentration are key markers for the quality and chemical profile of these oils.
Presence in Essential Oils
This compound is prominently found in the essential oils of a variety of plants, including but not limited to:
Helichrysum italicum (Immortelle): this compound is a major component of the essential oil derived from Helichrysum italicum. mdpi.complos.org Its concentration is often used as an indicator of the oil's quality. mdpi.com
Citrus limon (Lemon): The essential oil from lemon, particularly from the leaves, contains this compound. ebi.ac.ukbelgium.be One study identified it as a major compound in lemon leaf essential oil, with a concentration of 13.06%. ebi.ac.uk
Cardamom (Elettaria cardamomum): this compound is listed as one of the many constituents of cardamom essential oil. mothernaturesgoodies.co.uknaturesbrands.comtheoilshoppe.compersistencemarketresearch.comnih.gov
Clary Sage (Salvia sclarea): The essential oil of clary sage contains this compound, among other compounds like linalool (B1675412) and linalyl acetate. niraaromatics.incovalo.com
Myrtle (Myrtus communis): this compound is found in myrtle essential oil, although sometimes in trace amounts. lateliermarcati.commdpi.com Australian Honey Myrtle essential oil has been reported to contain approximately 0.4% this compound. essentiallyaustralia.com.au
Concentration Variations Across Plant Species and Subspecies
The concentration of this compound exhibits significant variation not only between different plant species but also among subspecies and even within the same species grown in different locations.
In Helichrysum italicum, the percentage of this compound can vary widely. For instance, samples from Croatia and Bosnia and Herzegovina showed concentrations ranging from 4.48% to 21.36%. mdpi.com In contrast, oils from Corsica and southern Italy have been reported to contain much higher proportions, between 30% and 45%. mdpi.com Some studies have noted that Corsican Helichrysum italicum essential oil is characterized by a high level of this compound, ranging from 33.7% to 38.9%. plos.orgqima-lifesciences.comnih.gov The subspecies also plays a role; for example, Helichrysum italicum subsp. italicum from the Adriatic coast has shown varying levels of this compound. researchgate.netmdpi.com
For Citrus limon, the concentration of this compound in the essential oil can also differ. One analysis reported a content of 0.6% in the essential oil from the pericarp. nih.gov Another study on lemon leaf essential oil found a significantly higher concentration at 13.06%. ebi.ac.uk In contrast, a comparison of lemon peel and lime fruit essential oils reported only 0.1% this compound in lemon peel oil. ajol.info
In clary sage (Salvia sclarea), the this compound content can range from 0.3% to 3%. acoa.com.auknowde.com One study reported a specific concentration of 2.34% in the essential oil. e3s-conferences.org
The concentration of this compound in cardamom (Elettaria cardamomum) essential oil also varies among different accessions. frontiersin.org
Table 1: Concentration of this compound in Various Botanical Sources
| Botanical Source | Plant Part | This compound Concentration (%) | Reference |
|---|---|---|---|
| Helichrysum italicum | Flowering tops | 4.48 - 21.36 | mdpi.com |
| Helichrysum italicum (Corsica) | Flowering tops | 30 - 45 | mdpi.com |
| Helichrysum italicum (Corsica) | Flowering tops | 33.7 - 38.9 | plos.orgqima-lifesciences.comnih.gov |
| Citrus limon | Leaf | 13.06 | ebi.ac.uk |
| Citrus limon | Pericarp | 0.6 | nih.gov |
| Citrus limon | Peel | 0.1 | ajol.info |
| Salvia sclarea | Flowering tops and foliage | 0.3 - 3.0 | acoa.com.auknowde.com |
| Salvia sclarea | Flowering tops and foliage | 2.34 | e3s-conferences.org |
| Myrtus communis (Honey Myrtle) | Not specified | 0.4 | essentiallyaustralia.com.au |
Geographical and Environmental Influences on this compound Content
Geographical location and environmental factors significantly impact the chemical composition of essential oils, including the concentration of this compound. researchgate.netnih.gov
For Helichrysum italicum, the geographical origin is a primary determinant of its chemical profile. nih.gov For example, oils from Corsica are rich in this compound, while those from Sicily contain higher amounts of other compounds like α- and β-selinene. plos.orgbiorxiv.orgbiorxiv.org Studies on Helichrysum italicum from the Adriatic coast have also shown significant variability in this compound content, which is attributed to genetic adaptation to the native environment. nih.govfrontiersin.org Bioclimatic factors, such as precipitation during the driest month and precipitation seasonality, have been shown to correlate with the biochemical differentiation between populations. nih.gov Soil composition also plays a role; the highest this compound content in Corsican Helichrysum italicum is associated with weakly acidic soil and specific soil textures. biorxiv.orgbiorxiv.orgresearchgate.net Altitude can also influence the chemical profile, with this compound being detected in high concentrations in the North coastal area of Sardinia. researchgate.net
In the case of clary sage, the quality of the essential oil from France is considered different from that produced in Russia, indicating a geographical influence. knowde.com Environmental factors like temperature and precipitation can affect the quantity and quality of aromatic compounds in plants. mdpi.com For instance, salt stress has been shown to induce changes in the essential oil composition of Salvia officinalis, a related species. frontiersin.org
This compound as a Plant Metabolite
This compound is a volatile plant metabolite, an acetate ester formed from the condensation of nerol (B1678202) and acetic acid. ebi.ac.ukplos.orgnih.govqima-lifesciences.comnih.gov It is a monoterpenoid that contributes to the fragrance of the plant. ebi.ac.ukplos.orgqima-lifesciences.comnih.gov As a secondary metabolite, its synthesis and accumulation can be influenced by various stress factors, both biotic and abiotic. nih.gov
Transcriptional and Post-Transcriptional Regulation of this compound Accumulation in Plants
The accumulation of volatile compounds like this compound in plants is a regulated process involving gene expression. While specific research on the transcriptional and post-transcriptional regulation of this compound is limited, studies on related compounds and plant species provide insights into the potential mechanisms.
Research on garden sage (Salvia officinalis) has shown a significant correlation between the mRNA expression of terpene synthases and the levels of their end products, suggesting transcriptional control of monoterpene accumulation. taylorandfrancis.com In lavender, the synthesis of linalool is transcriptionally regulated, but other mechanisms, including post-transcriptional regulation, may also be involved. taylorandfrancis.com
A study on Lavandula x intermedia identified two monoterpene acetyltransferases capable of synthesizing geranyl acetate, lavandulyl acetate, and this compound. taylorandfrancis.com The transcripts of the genes for these enzymes were more abundant in flowers than in leaves, corresponding to the higher accumulation of these esters in the flowering parts. taylorandfrancis.com This indicates that the production of this compound is, at least in part, controlled at the transcriptional level.
Furthermore, a transcriptomic analysis of Helichrysum italicum treated with its essential oil and this compound revealed that a significant number of genes modulated by the essential oil were also regulated by this compound. qima-lifesciences.comresearchgate.net These genes are involved in processes like epidermal differentiation and skin barrier formation, indicating that this compound can influence gene expression. qima-lifesciences.comresearchgate.net This suggests a complex interplay between the compound and the plant's genetic regulatory networks.
Advanced Synthetic Methodologies for Neryl Acetate
Enzymatic Synthesis of Neryl Acetate (B1210297)
Enzymatic synthesis represents a significant advancement in the production of neryl acetate, offering a green and highly selective alternative to traditional chemical methods. scielo.br This biocatalytic approach avoids the harsh conditions and toxic catalysts associated with chemical synthesis, which can lead to by-products that compromise the final aroma profile of the ester. scielo.brscirp.org Lipases, in particular, have been extensively studied for their ability to catalyze the formation of this compound through transesterification in non-aqueous environments. scielo.brscielo.br
Transesterification catalyzed by lipases is a prominent method for synthesizing this compound. scielo.br This process typically involves the reaction of nerol (B1678202) with an acyl donor, such as vinyl acetate or ethyl acetate. scielo.brscirp.org The use of vinyl acetate as an acyl donor is particularly advantageous because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible and driving it towards a higher product yield. scielo.br Reactions performed in solvent-free systems are preferred as they reduce production costs and simplify downstream processing. scirp.orgoalib.com
The efficiency of lipase-catalyzed synthesis of this compound is highly dependent on the optimization of key reaction parameters. Studies have focused on variables such as temperature, enzyme concentration, substrate molar ratio, and agitation speed to maximize conversion rates.
In a solvent-free system using free lipase (B570770) to catalyze the reaction between nerol and vinyl acetate, the optimal conditions were identified as a reaction temperature of 40°C and an enzyme amount of 12 mg/mL. scielo.brscielo.brresearchgate.net Increasing the enzyme concentration from 4 mg/mL to 12 mg/mL significantly enhanced the initial reaction rate. researchgate.net To eliminate external diffusion limitations, an agitation speed of 200 r/min was found to be sufficient. scielo.brscielo.br
Another study utilizing the immobilized lipase Novozyme 435 with ethyl acetate as the acyl donor in a solvent-free system found different optimal conditions. scirp.orgscirp.org Through response surface methodology (RSM), a maximum nerol conversion of 91.6% was achieved at 52.7°C with an enzyme loading of 2.6% (w/w) and a nerol to ethyl acetate molar ratio of 1:12.6 over a 2-hour period. scirp.orgoalib.com
Table 1: Comparison of Optimized Reaction Conditions for this compound Synthesis
| Parameter | Free Lipase (with Vinyl Acetate) scielo.brscielo.br | Novozyme 435 (with Ethyl Acetate) scirp.orgscirp.org |
| System | Solvent-Free | Solvent-Free |
| Temperature | 40°C | 52.7°C |
| Enzyme Amount | 12 mg/mL | 2.6% (w/w) |
| Substrate Molar Ratio | 1:5 (Nerol:Vinyl Acetate) | 1:12.6 (Nerol:Ethyl Acetate) |
| Agitation Speed | 200 rpm | 400 rpm |
| Max Conversion/Yield | Not specified, focus on kinetics | 91.6% |
Novozyme 435, which is Candida antarctica lipase B immobilized on a macroporous acrylic resin, is a widely used commercial biocatalyst for this purpose. scirp.orgscirp.org Its use in the synthesis of this compound has demonstrated high conversion rates. scirp.orgresearchgate.net The immobilization provides a rigid structure that enhances thermal stability compared to the free enzyme. scite.ai
More advanced techniques involve the use of novel carrier materials. In one study, Pseudomonas fluorescens lipase (PFL) was immobilized using a co-precipitation method onto a hybrid zeolite imidazolate framework, ZIF-8@ZIF-67. mdpi.com This immobilized enzyme, PFL@ZIF-8@ZIF-67, exhibited significantly improved performance. Under optimal conditions (50°C), it achieved a 99% yield of this compound in just 3 hours. mdpi.com Furthermore, it displayed excellent operational stability, retaining 80% of its initial activity after 10 reaction cycles, whereas the free lipase's yield dropped to 43% under similar conditions. researchgate.net The thermal stability was also greatly improved, with the optimal reaction temperature for the immobilized enzyme being 10°C higher than that for the free enzyme. scite.ai
Table 2: Performance of Free vs. Immobilized Pseudomonas fluorescens Lipase (PFL)
| Enzyme Form | Carrier | Max Yield | Time (h) | Reusability (Yield after 10 cycles) |
| Free PFL researchgate.net | None | - | - | 43% |
| PFL@ZIF-8@ZIF-67 mdpi.comresearchgate.net | ZIF-8@ZIF-67 | 99% | 3 | 80% |
Understanding the kinetic mechanism of the lipase-catalyzed reaction is essential for reactor design and process optimization. Two primary mechanisms have been proposed for the synthesis of this compound, depending on the specific enzyme and reaction system.
Many lipase-catalyzed transesterification reactions follow a Ping-Pong Bi-Bi mechanism. scielo.brjst.go.jp In this model, the first substrate (the acyl donor, e.g., vinyl acetate) binds to the enzyme, forming an acyl-enzyme intermediate and releasing the first product. scielo.br Subsequently, the second substrate (the alcohol, e.g., nerol) binds to the acylated enzyme, leading to the formation of the final ester product (this compound) and regeneration of the free enzyme. scielo.brpsu.edu Kinetic analysis of the synthesis of this compound from nerol and vinyl acetate using a free lipase indicated that the reaction follows a Ping-Pong Bi-Bi mechanism with product inhibition. scielo.brresearchgate.netscite.ai This means that as the concentration of this compound increases, it can inhibit the enzyme's activity. scielo.br No substrate inhibition was observed for substrate concentrations below 500 mmol/L. scielo.brscielo.br
Alternatively, a study using immobilized Novozyme 435 for the reaction between nerol and ethyl acetate found that the reaction followed a Ternary Complex (or ordered bi-bi) mechanism. scirp.orgscirp.orgoalib.com In this mechanism, both substrates bind to the enzyme to form a ternary complex before any product is released. The study also identified competitive inhibition by the acyl donor, ethyl acetate, where higher concentrations of ethyl acetate were observed to decrease the reaction rate. scirp.orgscirp.org
Metabolic engineering of microorganisms offers a whole-cell biocatalytic route to produce this compound directly from simple carbon sources like glucose. This approach integrates the upstream production of the precursor alcohol (nerol) and its subsequent esterification within a single microbial host.
Researchers have successfully engineered Escherichia coli for the de novo biosynthesis of this compound. researchgate.net The strategy involved creating a nerol-producing E. coli strain and then introducing an enzyme capable of acetylating the nerol.
The process began with an E. coli strain engineered to produce nerol by introducing genes from the mevalonate (B85504) (MVA) pathway to increase the supply of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netresearchgate.net An alcohol acetyltransferase (ATF1) from S. cerevisiae was then heterologously expressed in this nerol-producing strain. researchgate.net The resulting engineered strain (LZ006) was able to produce this compound at a concentration of 0.250 ± 0.014 mg/L. scielo.brresearchgate.net
To further enhance production, the metabolic flux towards the MVA pathway was increased by overexpressing a truncated version of the HMG-CoA reductase gene (tHMG1). researchgate.net This modification resulted in strain LZ007, which produced 8.064 ± 0.724 mg/L of this compound, a 32.2-fold increase compared to the previous strain. researchgate.net A subsequent study reported that by adding pyruvic acid, the yield could be further increased by 46.8 times compared to the initial engineered strain. scielo.br
Table 3: Stepwise Improvement of this compound Production in Engineered E. coli
| Strain ID | Key Genetic Modification | This compound Titer (mg/L) | Fold Increase |
| LZ006 researchgate.net | Expression of alcohol acetyltransferase (ATF1) in nerol-producing strain | 0.250 | 1.0x |
| LZ007 researchgate.net | Overexpression of tHMG1 to improve MVA pathway flux | 8.064 | 32.2x |
Biocatalytic Synthesis using Recombinant Microorganisms
Heterologous Expression of Alcohol Acetyltransferases (ATF1)
A key strategy in the biosynthesis of this compound is the utilization of microbial chassis, such as Escherichia coli, engineered to express specific enzymes capable of esterifying an alcohol precursor. Alcohol acyltransferases (AATs) are a diverse group of enzymes that catalyze the formation of esters from acyl-CoAs and alcohols. nih.gov Among these, the alcohol acetyltransferase ATF1 from Saccharomyces cerevisiae has been successfully used for this purpose. scispace.com
In a pioneering study, this compound was biosynthesized for the first time in a recombinant E. coli strain. scielo.brresearchgate.net Researchers heterologously expressed the ATF1 gene in an E. coli strain already engineered to produce nerol. researchgate.net The introduction of ATF1 enabled the condensation of acetyl-CoA, an endogenous metabolite, with the microbially produced nerol to form this compound. nih.gov This engineered strain, designated LZ006, successfully accumulated this compound at a concentration of 0.250 ± 0.014 mg/L, demonstrating the viability of using ATF1 for in vivo synthesis of this target monoterpene ester. scielo.brscielo.brresearchgate.net While effective, challenges such as low catalytic efficiency and selectivity of AATs remain, often requiring protein engineering approaches for practical applications. nih.gov
Strategies for Enhancing Metabolic Flux (e.g., MVA pathway improvement, pyruvate (B1213749) supplementation)
To improve the low initial yields of this compound from engineered microbes, researchers have focused on optimizing the metabolic pathways that supply the necessary precursors: nerol and acetyl-CoA. A primary strategy involves enhancing the metabolic flux through the mevalonate (MVA) pathway, which is responsible for synthesizing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors to all terpenes. nih.govsciepublish.com
One of the most critical rate-limiting enzymes in the MVA pathway is 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase (HMGR). nih.govresearchgate.netmdpi.com Overexpression of a truncated version of this enzyme (tHMG1) is a common and effective method to increase the carbon flow through the pathway. nih.govmdpi.com By overexpressing tHMG1 in the this compound-producing E. coli strain (creating strain LZ007), the metabolic flux towards nerol was significantly boosted. This single modification led to a this compound yield of 8.064 ± 0.724 mg/L, a remarkable 32.2-fold increase compared to the parent strain. researchgate.net
Further enhancement was achieved by addressing the supply of acetyl-CoA, the other key precursor for this compound synthesis. Pyruvate is a central metabolic node, and its conversion to acetyl-CoA is a key step. nih.gov It was found that supplementing the fermentation medium by dropping in pyruvic acid could further increase the production of this compound. scielo.brscielo.br This strategy resulted in a final yield that was 46.8 times higher than the initial engineered strain, highlighting the importance of a balanced supply of both alcohol and acyl-CoA precursors for efficient ester biosynthesis. scielo.brscielo.br Controlling the metabolic flux towards acetyl-CoA is a crucial aspect of accumulating pyruvate and its derivatives. nih.gov
Table 1: Enhancement of this compound Production in Engineered E. coli
| Engineering Strategy | Engineered Strain | This compound Titer (mg/L) | Fold Increase | Source |
|---|---|---|---|---|
| Heterologous expression of ATF1 in a nerol-producing strain | LZ006 | 0.250 ± 0.014 | - | researchgate.net |
| Overexpression of tHMG1 to improve MVA pathway flux | LZ007 | 8.064 ± 0.724 | 32.2 | researchgate.net |
| Pyruvic acid supplementation | LZ007 + Pyruvate | ~11.7 | 46.8 | scielo.brscielo.br |
Heterogeneous Catalysis for this compound Synthesis
As an alternative to biocatalysis, heterogeneous catalysis offers a clean and efficient route for chemical synthesis, avoiding the use of corrosive liquid acids and simplifying product purification. acs.org
Esterification using Ion Exchange Resins
The synthesis of this compound from nerol and an acyl donor like acetic anhydride (B1165640) can be effectively catalyzed by solid acid catalysts, particularly ion exchange resins. scielo.brscielo.br These resins, such as the sulfonic acid-based Lewatit® GF 101, function as heterogeneous catalysts that facilitate the esterification reaction under mild conditions. researchgate.netjetir.org The use of an ion exchange resin provides a green chemistry approach, as the catalyst can be easily separated from the reaction mixture by simple filtration. acs.orgjetir.org This method successfully produces this compound, with the chemical structure of the product confirmed through analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.netjetir.org
Investigation of Reaction Parameters (e.g., temperature, catalyst content, molar ratio, agitation speed)
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. Studies using the Lewatit® GF 101 ion exchange resin for the esterification of nerol with acetic anhydride have identified key variables influencing the process. researchgate.netjetir.org
Through experimental design analysis, optimal conditions were determined to achieve the highest possible conversion of nerol and selectivity towards this compound. The reaction showed the best combined results—98.11% nerol conversion and 86.10% this compound selectivity—after just 30 minutes under specific conditions. researchgate.netjetir.org Complete conversion of nerol was achieved at 40 minutes. researchgate.net The investigation of parameters such as temperature, catalyst loading, the molar ratio of reactants, and agitation speed allows for fine-tuning the reaction to favor product formation. researchgate.netjetir.org
Table 2: Optimal Reaction Parameters for this compound Synthesis via Heterogeneous Catalysis
| Parameter | Optimal Value | Source |
|---|---|---|
| Temperature | 40 °C | researchgate.netjetir.org |
| Catalyst Content (Lewatit® GF 101) | 7% wt | researchgate.netjetir.org |
| Molar Ratio (Nerol:Acetic Anhydride) | 1:4 | researchgate.netjetir.org |
| Agitation Speed | 250 rpm | researchgate.netjetir.org |
| Nerol Content | 3 mmol | researchgate.net |
Catalyst Reusability and Stability Studies
A significant advantage of using heterogeneous catalysts like ion exchange resins is their potential for reuse, which is critical for industrial applicability and cost-effectiveness. The stability of the Lewatit® GF 101 catalyst was investigated over multiple reaction cycles. researchgate.netjetir.org The results demonstrated excellent reusability, with the catalyst maintaining high activity after three consecutive cycles. researchgate.netjetir.org Specifically, a high nerol conversion of 96.68% and this compound selectivity of 83.78% were observed in the third cycle. researchgate.netjetir.org This indicates only a minor loss of catalytic activity, confirming the robustness and stability of the ion exchange resin for this compound synthesis. researchgate.netjetir.org
Biological Activities and Mechanistic Research of Neryl Acetate
Dermatological Applications and Skin Barrier Function
Research into neryl acetate (B1210297) has revealed its significant influence on the skin, particularly its ability to enhance the barrier function of the stratum corneum, the outermost layer of the epidermis. plos.orgbiorxiv.org Studies utilizing skin explant models have demonstrated that neryl acetate can replicate a substantial portion of the skin-enhancing effects observed from Corsican Helichrysum italicum essential oil, in which it is a major constituent. researchgate.netnih.gov
This compound plays a crucial role in promoting the terminal differentiation of keratinocytes, the primary cells of the epidermis. biorxiv.org This process is fundamental to the formation and integrity of the skin's protective barrier. biorxiv.org A key aspect of this is the formation of the cornified envelope (CE), a highly insoluble protein structure on the interior of the cell membrane of corneocytes that provides structural support. biorxiv.orgnih.gov
Studies have shown that treatment with this compound upregulates the expression of involucrin (B1238512) (IVL), a critical protein scaffold for the CE. plos.orgresearchgate.net Involucrin is expressed early in the differentiation process and allows other proteins to cross-link, forming the resilient CE structure. biorxiv.orgbiorxiv.org The increased expression of involucrin at both the gene and protein levels was observed after 24 hours and 5 days of treatment, respectively, indicating a direct influence of this compound on this vital barrier-forming process. researchgate.netnih.govqima-lifesciences.com This suggests that this compound actively contributes to the structural reinforcement of the epidermis. nih.gov
The stratum corneum's barrier function is heavily reliant on its unique intercellular lipid matrix, which is composed primarily of ceramides (B1148491) (about 50%), cholesterol, and free fatty acids. biorxiv.org These lipids form organized lamellar structures that prevent water loss and block the entry of external aggressors. This compound has been shown to positively modulate the production of these crucial lipids.
After five days of treatment on skin explant models, this compound was found to increase the total amount of lipids and ceramides. biorxiv.orgresearchgate.netnih.gov Ceramides are a diverse class of lipids, and their composition is critical for barrier function. They consist of a sphingoid base (like sphingosine (B13886) or phytosphingosine) linked to a fatty acid. nih.govqima-lifesciences.com The increase in ceramide content following this compound treatment correlates with an enhanced skin barrier, as these molecules are indispensable for the permeability barrier function. biorxiv.org
The effects of this compound on the skin barrier are underpinned by its ability to regulate the expression of specific genes. plos.org Transcriptomic analysis of skin explants treated with this compound revealed that it modulates a significant number of genes involved in skin differentiation, barrier formation, and lipid synthesis. researchgate.netnih.govqima-lifesciences.com Notably, 41.5% of the genes regulated by Helichrysum italicum essential oil were also found to be regulated by this compound alone. biorxiv.orgresearchgate.net
The gene encoding for involucrin (IVL) is significantly upregulated by this compound. plos.org Furthermore, genes for other proteins in the epidermal differentiation complex, such as transglutaminase (TGM1), which cross-links involucrin, are also upregulated. biorxiv.orgnih.gov The regulation extends to genes involved in lipid and ceramide synthesis pathways, providing a molecular basis for the observed increase in these lipids. biorxiv.orgbiorxiv.org
Table 1: Selected Skin Barrier-Related Genes Regulated by this compound This table is interactive. You can sort and filter the data.
| Gene | Protein/Function | Effect of this compound | Reference |
|---|---|---|---|
| IVL | Involucrin | Upregulated | nih.gov, plos.org |
| TGM1 | Transglutaminase 1 | Upregulated | nih.gov, biorxiv.org |
| SPRR3 | Small Proline-Rich Protein 3 | Upregulated | biorxiv.org |
| CRNN | Cornulin | Upregulated | biorxiv.org |
| AQP3 | Aquaporin 3 | Upregulated | biorxiv.org |
| CERS | Ceramide Synthase | Upregulated | researchgate.net |
| UGCG | Glucosylceramide Synthase | Upregulated | researchgate.net |
Insecticidal Activity and Mechanisms
Beyond its dermatological applications, this compound has demonstrated notable insecticidal properties, positioning it as a potential candidate for the development of natural pesticides. researchgate.netnih.gov
This compound has been evaluated against a range of insect pests, showing varying degrees of toxicity. In silico studies identified it, along with other monoterpenes like linalyl acetate and geranyl acetate, as a promising biopesticide compound against the fruit fly (Drosophila melanogaster) and the subterranean termite (Reticulitermes chinensis Snyder). researchgate.netnih.govistis.sh.cn Laboratory tests confirmed its toxicity against R. chinensis, with one study reporting an LC50 value of 0.19 μL/L. mdpi.com
Its efficacy extends to other pests as well. Against the corn weevil (Sitophilus zeamais), this compound was among the oxygenated monoterpenes that achieved 100% mortality at a dose of 30 μl after 96 hours of exposure. openagrar.deresearchgate.net Furthermore, it has shown larvicidal activity against the common house mosquito, Culex pipiens, the vector for the West Nile virus. researchgate.netnih.gov In tests against C. pipiens larvae, this compound was found to be toxic, with LC50 values in the range of 23 to 45 mg/L. nih.gov
Table 2: Insecticidal Activity of this compound Against Various Insect Species This table is interactive. You can sort and filter the data.
| Target Insect | Scientific Name | Type of Activity | Finding/Result | Reference |
|---|---|---|---|---|
| Fruit Fly | Drosophila melanogaster | Insecticidal | Identified as a potential pesticide candidate in silico. | researchgate.net, nih.gov |
| Subterranean Termite | Reticulitermes chinensis | Insecticidal | Identified as a potential pesticide candidate; LC50 of 0.19 μL/L reported. | researchgate.net, mdpi.com, nih.gov |
| Corn Weevil | Sitophilus zeamais | Insecticidal | Achieved 100% mortality at a 30 μl dose after 96 hours. | openagrar.de, researchgate.net |
The primary mechanism for the insecticidal action of this compound appears to be the inhibition of acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme in the central nervous system of insects and vertebrates, responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.org By inhibiting AChE, acetylcholine accumulates in the synapse, leading to continuous nerve stimulation, paralysis, and ultimately, death of the insect. wikipedia.org
Computational docking studies have explored the interaction between this compound and the active site of AChE from Drosophila melanogaster. nih.govistis.sh.cn The results showed that this compound has a low interaction energy of -87 kcal/mol, which is comparable to the interaction energies of known synthetic carbamate (B1207046) insecticides like methiocarb (B1676386) and pirimicarb (B1678450) (-90 kcal/mol). nih.govistis.sh.cn This strong binding affinity for the AChE active site supports the hypothesis that acetylcholinesterase inhibition is a key mode of action for this compound's insecticidal effects. nih.gov
Molecular Docking and Molecular Dynamics Simulations of this compound with Target Enzymes
Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been employed to elucidate the interactions between this compound and various enzymatic targets. These in silico methods provide valuable insights into the compound's potential mechanisms of action at a molecular level.
One area of investigation has been its antimicrobial properties. Molecular docking studies have simulated the interaction of this compound with the catalytic domains of histidine kinase KdpD from Staphylococcus aureus, an enzyme involved in bacterial signaling and survival. nih.govifvcns.rs The results of these simulations suggest that this compound is a promising antimicrobial agent against this bacterium. nih.govifvcns.rs Further research has identified this compound as having the highest predicted binding energy among compounds from Helichrysum italicum essential oil when docked with ATP-ase, indicating a strong potential for inhibitory activity. mdpi.comresearchgate.net
In the context of neuropharmacology, molecular docking has been used to predict the interaction of this compound with key proteins involved in mood regulation, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) D2 receptor. nih.govnih.govresearchgate.net The calculated negative CDOCKER interaction energies from these studies confirm favorable interactions between this compound and these targets. researchgate.net
Molecular dynamics simulations offer a deeper understanding of the stability of these interactions over time. A 100-nanosecond MD simulation demonstrated that this compound forms a stable complex with the Cutibacterium acnes lipase (B570770) enzyme. nih.govresearchgate.net The stability, evidenced by a consistent root-mean-square deviation (RMSD) and minimal fluctuations in the root-mean-square fluctuation (RMSF) graph, suggests that this compound could potentially inhibit the activity of this lipase. nih.govresearchgate.net
These computational approaches are instrumental in identifying and validating potential biological targets for this compound, guiding further in vitro and in vivo research.
Antimicrobial Properties
This compound, a prominent component of various essential oils, has demonstrated a spectrum of antimicrobial activities against both bacteria and fungi. Its efficacy is often highlighted in studies of essential oils from plants like Helichrysum italicum. nih.govifvcns.rs
This compound has shown notable antibacterial effects, particularly against Gram-positive bacteria. nih.govuu.nl Research on essential oils rich in this compound consistently reports strong antimicrobial activity against Staphylococcus aureus. nih.govifvcns.rs For instance, essential oil from H. italicum with a significant this compound content (15.6%) displayed remarkable antibacterial activity against S. aureus, with a minimum inhibitory concentration (MIC) of 5 µg/mL. researchgate.net
The activity of this compound extends to other Gram-positive bacteria, including Listeria monocytogenes and Bacillus cereus. mdpi.com Studies have shown that essential oil samples containing this compound exhibit inhibitory effects against these foodborne pathogens. nih.govmdpi.com While generally more effective against Gram-positive strains, some activity against Gram-negative bacteria like Escherichia coli has also been observed, although often at lower efficacy. nih.govresearchgate.net For example, one study noted that while most tested bacteria were susceptible to an essential oil containing 15.6% this compound, E. coli showed resistance. researchgate.net However, other research has indicated that oils rich in this compound (16.4–20.3%) are effective against E. coli. nih.gov
The table below summarizes the antibacterial activity of essential oils where this compound is a significant component.
| Bacterium | Activity Noted | Source(s) |
| Staphylococcus aureus | Strong inhibition, MIC as low as 5 µg/mL. | nih.govifvcns.rsresearchgate.net |
| Listeria monocytogenes | Susceptible to essential oils containing this compound. | nih.govmdpi.com |
| Bacillus cereus | Susceptible, with MIC reported at 10 µg/mL. | nih.govresearchgate.net |
| Escherichia coli | Varied susceptibility, with some studies showing resistance and others showing effectiveness. | nih.govresearchgate.net |
In addition to its antibacterial properties, this compound contributes to the antifungal effects of certain essential oils. Essential oils with high concentrations of this compound have demonstrated potent activity against the yeast Candida albicans. nih.govifvcns.rs Similarly, Saccharomyces cerevisiae has been shown to be sensitive to essential oils containing this compound. mdpi.com
The compound's efficacy also extends to plant-pathogenic fungi. A study on methanolic extracts of Helichrysum italicum from Sardinia, which is rich in this compound, reported greater activity against the phytopathogenic fungus Pythium ultimum compared to extracts from other regions. researchgate.netmdpi.com This suggests that this compound is a key contributor to the observed antifungal effects.
The table below summarizes the antifungal activity observed in studies involving this compound.
| Fungus | Activity Noted | Source(s) |
| Saccharomyces cerevisiae | Sensitive to essential oils containing this compound. | mdpi.com |
| Candida albicans | Strong inhibitory activity from essential oils rich in this compound. | nih.govifvcns.rsmdpi.com |
| Pythium ultimum | Significant growth inhibition by extracts rich in this compound. | researchgate.netmdpi.com |
Research into the antimicrobial mechanisms of this compound suggests that it may act by disrupting fundamental cellular processes, such as energy metabolism. researchgate.net One of the proposed mechanisms is the inhibition of ATPase (ATP synthase), an enzyme critical for producing ATP, the main energy currency of the cell. researchgate.net
In silico molecular docking studies have been crucial in exploring this hypothesis. mdpi.comresearchgate.net These studies have simulated the interaction between this compound and bacterial ATP-ase. mdpi.comresearchgate.net The results showed that among various compounds in H. italicum essential oil, this compound had the highest predicted binding energy to the enzyme's active site. mdpi.comresearchgate.net This strong binding affinity suggests that this compound could be a potent inhibitor of ATP-ase. mdpi.com The proposed interaction involves a polar part of the this compound molecule providing specificity and a hydrophobic part engaging in strong interactions within the enzyme's active site. mdpi.com By inhibiting ATP-ase, this compound could disrupt the energy supply of the microorganism, leading to cell death. researchgate.netresearchgate.net This mechanism is supported by broader research showing that other essential oil components can inhibit bacterial ATP-ase activity. researchgate.net
Neuropharmacological Research
Bioinformatics and computational studies have identified this compound as a compound with potential therapeutic applications in neuropsychiatric disorders. mdpi.comresearchgate.netsciforum.net Research using quantitative structure-activity relationship (QSAR) models has investigated the antidepressant and neuroleptic potential of several natural compounds, including this compound. nih.govmdpi.comresearchgate.net
These studies predicted the biological activity of this compound at key neuropharmacological targets:
Serotonin Transporter (SERT): The QSAR models indicated that this compound should have a strong antidepressant character by modulating SERT. mdpi.comsciforum.net
Dopamine D2 Receptor: The models also predicted high biological activity on the D2 receptor, suggesting a potential neuroleptic (antipsychotic) effect. mdpi.comsciforum.net
Based on these predictions, this compound is considered a promising candidate that may act as both an antidepressant and a neuroleptic agent. mdpi.comresearchgate.netsciforum.net It is proposed to modulate both SERT and D2 receptors, a dual action that could be beneficial in treating complex mood disorders. nih.govnih.govmdpi.com Further molecular docking studies support these findings, showing favorable interaction energies between this compound and both the SERT and D2 receptor targets. researchgate.net
Affinity for Dopamine Receptor D2, Serotonin Transporter (SERT), and 5-Hydroxytryptamine Receptor 1A (5-HT1A)
This compound has been investigated for its potential interaction with key neuroreceptors involved in neuropsychiatric conditions. mdpi.com Bioinformatics studies have predicted its binding affinities for the dopamine D2 receptor, the serotonin transporter (SERT), and the 5-hydroxytryptamine receptor 1A (5-HT1A). mdpi.comsciforum.net Computational models, specifically Quantitative Structure-Activity Relationship (QSAR) models, were employed to calculate the pKi values, which indicate the binding affinity of a compound to a target receptor. mdpi.com A higher pKi value corresponds to a higher biological activity. mdpi.com
| Target Receptor | Predicted Activity | Model Used |
|---|---|---|
| Serotonin Transporter (SERT) | Strong | QSAR-SERT |
| Dopamine Receptor D2 | High | QSAR-D2 |
| 5-Hydroxytryptamine Receptor 1A (5-HT1A) | Not predicted as a primary target | QSAR-5-HT1A |
Bioinformatics Approaches in Neuropharmacological Studies (e.g., QSAR modeling)
Bioinformatics methods, particularly 3D-ALMOND-QSAR models, have been instrumental in predicting the neuropharmacological profile of this compound. nih.gov These computational tools allow for the investigation of potential biological activities by analyzing the relationship between the chemical structure of a compound and its effects. mdpi.com For this compound and other natural compounds, researchers developed QSAR models for three critical targets in depression and psychosis: the serotonin transporter (SERT), the 5-HT1A receptor, and the dopamine D2 receptor. nih.govresearchgate.net
These models utilize molecular descriptors such as hydrophobicity, electrostatic interactions, and hydrogen bond donor/acceptor properties to predict the binding affinity (pKi) of compounds to these protein targets. mdpi.comnih.gov The application of these QSAR models predicted that this compound should have a significant biological activity at SERT and D2 receptors. mdpi.comsciforum.net This approach allows for the screening of natural compounds for potential therapeutic effects, suggesting that this compound, along with compounds like 1,8-cineole and linalyl acetate, could be promising candidates for development as antidepressant and neuroleptic agents. mdpi.comsciforum.netresearchgate.net The use of such in silico methods provides a foundation for further experimental validation of these predicted activities. nih.gov
Other Biological Effects
Potential for Anti-collagenase and Anti-elastase Activities
The potential of this compound to inhibit enzymes involved in skin aging, such as collagenase and elastase, has been investigated, primarily in the context of essential oils where it is a major component. One study examined an Italian Helichrysum italicum essential oil (HIEO) containing 15.75% this compound. plos.orgnih.gov This essential oil demonstrated inhibitory activity against both collagenase and elastase, with IC50 values of 36.99 ± 1.52 μg/mL and 135.43 ± 6.32 μg/mL, respectively. nih.gov
However, when this compound was isolated and tested individually, it exhibited no inhibitory activity against either collagenase or elastase. nih.govresearchgate.net The same lack of activity was observed for nerol (B1678202) and linalool (B1675412), other components of the oil. nih.govresearchgate.net In contrast, the components α-pinene and limonene, when tested alone and in combination, did show inhibitory effects on both enzymes. nih.govresearchgate.net This suggests that the anti-collagenase and anti-elastase activities observed in the essential oil are attributable to other constituents like α-pinene and limonene, rather than this compound itself. plos.orgresearchgate.net
| Substance Tested | Collagenase Inhibition | Elastase Inhibition |
|---|---|---|
| H. italicum Essential Oil (containing 15.75% this compound) | Yes (IC50 = 36.99 ± 1.52 μg/mL) | Yes (IC50 = 135.43 ± 6.32 μg/mL) |
| This compound (pure) | No Activity | No Activity |
| α-Pinene (pure) | Yes | Yes |
| Limonene (pure) | Yes | Yes |
Role in Flavor Perception and Olfactory Receptor Interactions
This compound is a volatile metabolite that significantly contributes to the fragrance of plants, particularly the floral aroma of Helichrysum italicum from Corsica, where it can be the most abundant compound. plos.orgqima-lifesciences.combiorxiv.org The perception of aroma begins when volatile compounds like this compound reach the olfactory epithelium in the nasal cavity. wur.nl There, they interact with a large family of olfactory receptors (ORs), which are G-protein coupled receptors located on olfactory sensory neurons. biorxiv.orgbiomedres.usoup.com
The interaction between an odorant and an OR is promiscuous, meaning a single odorant can bind to multiple receptors, and a single receptor can be activated by multiple odorants. biomedres.us The specific combination of activated ORs creates a unique "receptor code" that the brain interprets as a distinct smell. biorxiv.org this compound is recognized as having a floral, green aroma and is a key component in the scent of many natural essential oils. biorxiv.org Its interaction with the complex network of ORs is fundamental to how its characteristic scent is perceived. biorxiv.orgbiomedres.us Some research suggests that enzymes present in the olfactory mucus can metabolize odorants with an acetate functional group, potentially altering the final perception of the scent. researchgate.net
Influence on Cellular Processes (e.g., apoptosis, DNA damage, cell cycle arrest in specific cell lines, if studied as a pure compound)
Direct studies on the influence of pure this compound on cellular processes such as apoptosis, DNA damage, and cell cycle arrest are limited. However, research on its isomer, geranyl acetate, provides some insight into the potential activities of this class of compounds. glpbio.com Geranyl acetate has been shown to induce potent anticancer effects in Colo-205 human colon cancer cells. caymanchem.comresearchgate.netglpbio.com It inhibits the growth of these cancer cells with an IC50 of 30 μM. caymanchem.comresearchgate.net The mechanism behind this effect involves the induction of DNA damage, which subsequently leads to cell cycle arrest at the G2/M phase and triggers mitochondrial-mediated apoptosis. caymanchem.comresearchgate.net
It is critical to note that these specific findings on apoptosis, DNA damage, and cell cycle arrest have been documented for geranyl acetate, not this compound. glpbio.comglpbio.com While the two are isomers, this does not guarantee identical biological activity. One study explicitly noted that while geranyl acetate has known antifungal and anticancer effects, no such biological activity had been described for this compound in that context. biorxiv.orgglpbio.com Further research is required to determine if this compound as a pure compound exerts similar effects on cellular processes.
Structure Activity Relationship Sar Studies of Neryl Acetate
Correlation Between Molecular Structure and Biological Activity
Neryl acetate (B1210297) is a monoterpenoid and an acetate ester formed from the alcohol nerol (B1678202) and acetic acid. nih.govplos.org Its molecular structure, specifically the presence of the ester group and the geometry of the carbon-carbon double bond in the nerol-derived portion, is fundamental to its biological activity. The compound's role as a volatile oil component and fragrance is a direct result of its chemical properties. nih.gov
Recent research has elucidated a significant correlation between neryl acetate's structure and its effects on human skin. As the primary component of Corsican Helichrysum italicum essential oil (HIEO), this compound has been shown to be a major mediator of the oil's biological activity on the skin barrier. scirp.orgresearchgate.net Studies on skin explants revealed that this compound is responsible for a substantial portion of the gene regulation observed with HIEO treatment. scirp.orgqima-lifesciences.com Specifically, transcriptomic analysis showed that 41.5% of the genes modulated by HIEO are also regulated by this compound alone. scirp.orgqima-lifesciences.com
These regulated genes are critically involved in epidermal differentiation, the formation of the skin barrier, and the synthesis of ceramides (B1148491). scirp.orgoalib.com For example, this compound upregulates the expression of involucrin (B1238512) (IVL), a protein essential for the formation of the cornified envelope, at both the gene and protein levels. scirp.orgresearchgate.net It also promotes the expression of genes related to ceramide and cholesterol synthesis, which are vital lipids for maintaining the barrier's integrity. Current time information in Bangalore, IN. This demonstrates a direct link between the molecular structure of this compound and its ability to interact with biological pathways that strengthen the epidermal barrier.
Comparison of this compound with Isomeric Compounds (e.g., Geranyl Acetate) in Biological Contexts
This compound and geranyl acetate are geometric isomers, differing only in the configuration around the C2-C3 double bond. In this compound, the larger groups (CH₂OAc and the isobutenyl group) are on the same side of the double bond (Z-isomer), whereas in geranyl acetate, they are on opposite sides (E-isomer). This seemingly minor structural difference leads to distinct biological activities.
While geranyl acetate has been recognized for its antifungal and potent anticancer effects—inducing apoptosis, DNA damage, and cell cycle arrest in colon cancer cells—the specific biological activities of this compound were, until recently, less defined. scirp.orgqima-lifesciences.comnih.gov In contrast to the established activities of its isomer, this compound's significant role has been identified in mediating the effects of Helichrysum italicum essential oil on the skin barrier. scirp.org A comparative study on skin explants demonstrated that this compound accounts for 41.5% of the gene regulation induced by the essential oil, highlighting its specific function in promoting skin barrier health through the upregulation of genes involved in keratinocyte differentiation and ceramide synthesis. qima-lifesciences.com
This distinction underscores how stereoisomerism can influence biological function. While both are acetate esters of terpenoid alcohols, the spatial arrangement of the atoms in this compound appears to favor interactions with molecular targets in the skin's biological pathways, an activity not prominently described for geranyl acetate. scirp.orgqima-lifesciences.com
Table 1: Comparison of Biological Activities between this compound and Geranyl Acetate
| Compound | Isomeric Form | Reported Biological Activities | Supporting Citations |
|---|---|---|---|
| This compound | Z-isomer | Mediates skin barrier function by upregulating genes for epidermal differentiation (e.g., involucrin) and ceramide synthesis. Contributes to a large part of Helichrysum italicum essential oil's activity on skin. Predicted to have antidepressant and neuroleptic activity by modulating SERT and D2 receptors. | plos.orgscirp.orgresearchgate.netqima-lifesciences.com |
| Geranyl Acetate | E-isomer | Exhibits antifungal activity. Induces anticancer effects in colon cancer cells through apoptosis, DNA damage, and cell cycle arrest. | scirp.orgqima-lifesciences.comnih.gov |
Impact of Structural Modifications on Efficacy and Selectivity
The scientific literature available through recent searches does not provide extensive details on studies focused on the systematic structural modification of this compound to evaluate changes in efficacy and selectivity. Research has predominantly centered on the biological activities of this compound in its natural form or on its synthesis. scirp.org For instance, studies have focused on optimizing the enzymatic synthesis of this compound from nerol and an acyl donor, aiming for high conversion and selectivity of the final product rather than creating a library of derivatives for SAR analysis.
While there is a lack of direct research on modifying the this compound molecule itself, related studies on its isomer, geranyl acetate, have explored the effects of structural changes. For example, the oxidation of geranyl acetate has been performed to create a range of epoxide and hydroperoxide products, indicating that the core structure is amenable to chemical modification. However, the biological activities of these specific derivatives were not detailed in the available search results. The absence of published studies on this compound derivatives suggests a potential area for future research to explore how modifications—such as altering the ester group or adding functional groups to the terpene backbone—could modulate its biological profile, potentially enhancing its efficacy or altering its selectivity toward different biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potential
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological potential of this compound, particularly its antidepressant and neuroleptic effects. In these studies, 3D-ALMOND-QSAR models were developed to forecast the activity of several natural compounds, including this compound, on key protein targets associated with depression and psychosis: the serotonin (B10506) transporter (SERT), the 5-hydroxytryptamine receptor 1A (5-HT1A), and the dopamine (B1211576) D2 receptor. plos.orgCurrent time information in Bangalore, IN.
The models utilized a combination of molecular descriptors, finding that hydrophobicity, electrostatic fields, and hydrogen bond donor/acceptor features were the most critical factors for predicting biological activity. Current time information in Bangalore, IN. The biological activities were expressed as pKi values (the negative logarithm of the inhibition constant, Ki), where a higher pKi value indicates greater binding affinity and biological activity. plos.org
According to the predictions from these QSAR models, this compound is a promising modulator of specific neuroreceptors. The findings indicated that this compound should act as a ligand for both the serotonin transporter (SERT) and the dopamine D2 receptor. plos.orgCurrent time information in Bangalore, IN. Its predicted activity on SERT suggests a strong antidepressant character, while its activity on the D2 receptor points to potential neuroleptic effects. nih.govplos.org In one study, this compound was identified as one of the most active natural compounds on the D2 receptor, alongside quercetin, linalyl acetate, and 1,8-cineole. plos.orgCurrent time information in Bangalore, IN. These computational predictions highlight the potential of this compound as a neurologically active compound and provide a foundation for further experimental validation. nih.gov
Table 2: Predicted Biological Potential of this compound from QSAR Modeling
| QSAR Model Target | Predicted Activity of this compound | Implication | Key Molecular Descriptors Used in Model | Supporting Citations |
|---|---|---|---|---|
| Serotonin Transporter (SERT) | Predicted to have strong biological activity. | Potential antidepressant effect. | Hydrophobicity, Electrostatic Fields, Hydrogen Bond Donor/Acceptor Features. | nih.govplos.orgCurrent time information in Bangalore, IN. |
| 5-Hydroxytryptamine Receptor 1A (5-HT1A) | Not predicted to be a primary ligand. | Lower antidepressant activity via this specific receptor. | plos.orgCurrent time information in Bangalore, IN. | |
| Dopamine D2 Receptor | Predicted to have high biological activity. | Potential neuroleptic (antipsychotic) effect. | nih.govplos.orgCurrent time information in Bangalore, IN. |
Analytical Methodologies for Neryl Acetate Research
Chromatographic Techniques
Chromatography is fundamental to the analysis of neryl acetate (B1210297), enabling its separation from other components in a sample. Gas chromatography is the most prevalent method due to the volatile nature of the compound.
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantitative analysis of neryl acetate. mdpi.com The FID detector offers high sensitivity and a wide linear range, making it ideal for determining the concentration of this compound in various matrices, such as essential oils. ethz.chsigmaaldrich.com In this method, the sample is vaporized and carried by an inert gas through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. thermofisher.com As components elute from the column, they are combusted in a hydrogen-air flame, producing ions that generate a measurable electrical current proportional to the mass of the carbon atoms present. sigmaaldrich.com
The quantification of individual components is typically based on their relative peak areas in the chromatogram, often using an area percent (%) report which closely reflects the mass percent of each component. sigmaaldrich.comnhrorganicoils.com For precise and accurate quantification, analytical standards are employed. sigmaaldrich.com The choice of carrier gas (commonly helium or hydrogen) and the column's stationary phase (e.g., polar wax columns or non-polar polysiloxane columns) are critical parameters that are optimized for efficient separation. mdpi.comnhrorganicoils.comqima-lifesciences.com
Table 1: Example GC-FID Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Instrument | Gas Chromatograph with FID | TRACE GC Ultra with Fast FID (FFID) |
| Column | TR-Wax MS-fused silica (B1680970) capillary qima-lifesciences.com | 5 m x 0.1 mm i.d., 0.1 µm film thickness thermofisher.com |
| Dimensions | 60 m x 0.25 mm i.d., 0.25 µm film thickness qima-lifesciences.com | Not Specified |
| Carrier Gas | Hydrogen at 0.7 mL/min qima-lifesciences.com | Not Specified |
| Injector Temp. | 250°C qima-lifesciences.com | 230°C thermofisher.com |
| Detector Temp. | 250°C qima-lifesciences.com | 280°C thermofisher.com |
| Oven Program | Isothermal at 60°C for 1 min, then ramp to 240°C at 2°C/min, hold for 23 mins. qima-lifesciences.com | Not Specified |
| Injection | 1 µL, split ratio 200:1 qima-lifesciences.com | 1 µL, diluted 1:200 in cyclohexane (B81311) thermofisher.com |
This table presents illustrative examples of GC-FID parameters from research studies and does not represent a universal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the unambiguous identification and quantification of this compound. scirp.orgnih.govresearchgate.net This hyphenated technique couples the powerful separation capabilities of GC with the definitive identification power of MS. After components are separated by the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). mdpi.com The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries (like NIST) for positive identification. qima-lifesciences.com
In a study of the enzymatic synthesis of this compound, GC-MS was used to confirm the product's identity, with this compound showing a retention time of 8.097 minutes under the specified conditions. scirp.org Another study developed and validated a gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) method for the simultaneous determination of this compound and other compounds in Eupatorium fortunei Turcz. nih.govresearchgate.net This method demonstrated high accuracy and repeatability, with a linear range for this compound determined to be 0.11 µg·mL⁻¹ to 0.88 µg·mL⁻¹ and a recovery of 99.61%. nih.gov
Table 2: GC-MS/MS Method Parameters for this compound Quantification nih.gov
| Parameter | Value |
| Instrument | Shimadzu GC-MS 8040 with Triple Quadrupole MS |
| Column | SH-Rxi-5Sil MS (30 m, 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium (99.9999% purity) at 1 mL·min⁻¹ |
| Injection Mode | Split (10:1 ratio) |
| Oven Program | 70°C (3 min), ramp 10°C·min⁻¹ to 80°C, ramp 20°C·min⁻¹ to 100°C, ramp 2°C·min⁻¹ to 130°C, ramp 20°C·min⁻¹ to 280°C (2 min hold) |
| Linear Range | 0.11 µg·mL⁻¹ – 0.88 µg·mL⁻¹ |
| Correlation Coefficient (r) | > 0.999 |
This table summarizes the validated GC-MS/MS method for the quantitative determination of this compound in a specific study.
This compound is an achiral molecule, meaning it does not exist as enantiomers and therefore cannot be separated by chiral chromatography. However, chiral Gas Chromatography (GC) is a critical technique in the broader context of essential oil analysis, where this compound is often a component. mdpi.com The authenticity of an essential oil can be verified by analyzing the enantiomeric distribution of its chiral constituents, as natural products often exhibit a specific enantiomeric ratio, whereas synthetic adulterants are typically racemic (a 50:50 mixture of enantiomers). mdpi.commdpi.com
This technique uses a special capillary column containing a chiral stationary phase, often based on derivatized cyclodextrins. gcms.czgcms.czjmaterenvironsci.com These phases can differentially interact with enantiomers, leading to their separation. gcms.cz For instance, in the analysis of rose oil, a chiral GC-FID method was developed to separate the enantiomers of chiral components like (±)-linalool and (±)-citronellol, which are often found alongside this compound. mdpi.comnih.gov Therefore, while not directly applicable to this compound itself, chiral GC is an essential tool for quality control of the complex mixtures in which this compound is found. mdpi.commdpi.com
Spectroscopic Techniques
Spectroscopy involves the interaction of electromagnetic radiation with a sample to obtain structural information. For this compound, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are key methods for structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise molecular structure of organic compounds like this compound. core.ac.ukd-nb.infonih.gov It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. d-nb.info The chemical shift (δ) of a nucleus in an NMR spectrum indicates its chemical environment, while the integration of a ¹H signal relates to the number of protons, and signal splitting (coupling) reveals adjacent nuclei. core.ac.uk
One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR are standard for characterization. d-nb.info For instance, the structure of geranyl acetate, the E-isomer of this compound, was confirmed using ¹H and ¹³C NMR. mdpi.com The data obtained is highly specific; for example, ¹H-NMR spectra have been successfully obtained from as little as 50 nanograms of geranyl acetate, demonstrating the high sensitivity of modern NMR instrumentation when coupled with separation techniques. nih.govacs.org
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound's Isomer (Geranyl Acetate) in CDCl₃ mdpi.comrsc.org
| ¹H NMR | δ (ppm) | ¹³C NMR | δ (ppm) |
| CH₃-C= | 1.61 (s, 3H) | C =O | 171.5 |
| CH₃-C= | 1.69 (s, 3H) | -CH₂-C H=C | 142.6 |
| CH₃-C= | 1.71 (s, 3H) | (CH₃)₂C =CH- | 132.2 |
| O=C-CH₃ | 2.07 (s, 3H) | (CH₃)₂C=C H- | 124.5 |
| -CH₂-CH₂- | 2.08–2.15 (m, 4H) | -CH₂-CH=C | 118.6 |
| -O-CH₂- | 4.60 (d, J = 7 Hz, 2H) | -O-C H₂- | 61.8 |
| (CH₃)₂C=CH- | 5.09 (t, J = 7 Hz, 1H) | -C H₂-C H₂- | 39.9, 26.7 |
| -CH₂-CH=C- | 5.35 (t, J = 7 Hz, 1H) | O=C-C H₃ | 21.4 |
| C H₃-C= | 26.1, 18.1, 16.8 |
Note: Data is for geranyl acetate, the (E)-isomer, which exhibits very similar but distinct spectral properties to this compound, the (Z)-isomer. Data is compiled from multiple sources for illustrative purposes. mdpi.comrsc.org s=singlet, d=doublet, t=triplet, m=multiplet.
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. mdpi.com When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation and creating a unique spectral fingerprint. asianpubs.org FT-IR is valuable for confirming the presence of key structural features in this compound. researchgate.netnih.govnih.gov
The FT-IR spectrum of this compound is characterized by specific absorption bands. The most prominent peaks would include a strong C=O stretching vibration from the ester group, C-O stretching vibrations, and C=C stretching from the alkene groups. For example, in a study of related essential oil components, the carbonylic stretch of geranyl acetate was assigned to a signal at 1728 cm⁻¹. mdpi.com The presence and position of these characteristic peaks can confirm the identity of this compound and distinguish it from compounds with different functional groups. researchgate.netcore.ac.uk
Table 4: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1735-1750 |
| C-O (Ester) | Stretch | ~1230-1250 |
| C=C (Alkene) | Stretch | ~1670 |
| C-H (sp²) | Stretch | ~3010-3100 |
| C-H (sp³) | Stretch | ~2850-2960 |
This table is based on standard infrared spectroscopy correlation charts and data from related compounds. mdpi.comguidechem.com
Advanced Analytical Approaches
Advanced analytical methodologies are indispensable for elucidating the complex biological activities of this compound. Techniques such as liquid chromatography-mass spectrometry and transcriptomic analysis have been pivotal in understanding its effects on lipid metabolism and gene expression.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid and Ceramide Analysis
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the detailed analysis of lipids and ceramides (B1148491) in biological samples, offering high sensitivity and specificity. creative-proteomics.comkoreascience.kr Its application has been crucial in investigating the impact of this compound on the lipid composition of the skin.
In studies examining the effect of this compound on skin explants, LC-MS has been employed to quantify changes in ceramide levels. researchgate.netbiorxiv.org One such study utilized an LC/MS Ultimate 3000 liquid chromatography system coupled to a MSQ Plus single quadrupole mass spectrometer. biorxiv.orgqima-lifesciences.com The analytical method involved a dual liquid-solid extraction of ceramides from the epidermis. The extracted lipids were then resuspended in a chloroform/methanol mixture for analysis. biorxiv.orgqima-lifesciences.com The chromatographic separation was achieved using a gradient elution with two mobile phases: M1 (methanol/water, 50:50, v/v) and M2 (methanol/isopropanol, 80:20, v/v), at a flow rate of 0.2 mL/min. biorxiv.orgqima-lifesciences.com
This LC-MS analysis revealed that treatment with this compound (0.03%) for five days significantly increased the total ceramide content in the epidermis by +64.2% compared to the control. biorxiv.org Specifically, the levels of ceramide [NS] and ceramide [AS] were measured, demonstrating the capability of the method to differentiate and quantify specific ceramide species. biorxiv.org The high resolution and quantitative precision of LC-MS/MS make it particularly well-suited for comprehensive lipidomic profiling, providing critical insights into how this compound modulates lipid metabolism in the skin. creative-proteomics.com
Table 1: LC-MS Parameters for Ceramide Analysis in this compound Research
| Parameter | Specification | Reference |
|---|---|---|
| Instrumentation | LC/MS Ultimate 3000 liquid chromatography system with MSQ Plus single quadrupole mass spectrometer | biorxiv.orgqima-lifesciences.com |
| Mobile Phase M1 | Methanol/water (50:50, v/v) | biorxiv.orgqima-lifesciences.com |
| Mobile Phase M2 | Methanol/isopropanol (80:20, v/v) | biorxiv.orgqima-lifesciences.com |
| Flow Rate | 0.2 mL/min | biorxiv.orgqima-lifesciences.com |
| Sample Preparation | Dual liquid–solid extraction from epidermis | biorxiv.orgqima-lifesciences.com |
Transcriptomic Analysis (Microarrays, quantitative RT-PCR)
Transcriptomic analysis provides a powerful lens through which to view the effects of this compound on gene expression. Methodologies like microarrays and quantitative reverse transcription PCR (qRT-PCR) have been instrumental in identifying the genetic pathways modulated by this compound. qima-lifesciences.comnih.gov
In a notable study, the biological activity of this compound on human skin explants was investigated using microarray analysis. researchgate.netqima-lifesciences.com Skin explants were treated with 0.03% this compound, and the resulting changes in gene expression were compared to a control group. qima-lifesciences.comnih.gov This transcriptomic analysis revealed that a significant number of genes modulated by Helichrysum italicum essential oil (of which this compound is a major component) were also regulated by this compound alone. researchgate.netqima-lifesciences.com Specifically, 41.5% of the genes affected by the essential oil were also influenced by this compound. qima-lifesciences.comnih.gov
The differentially expressed genes, identified as those with a fold change ≥ 2 or ≤ -2 and a false discovery rate (FDR) p-value < 0.05, were found to be involved in crucial skin functions such as epidermal differentiation, skin barrier formation, and ceramide synthesis. nih.govplos.org
To validate the microarray findings, quantitative RT-PCR (qRT-PCR) was performed on a subset of genes. qima-lifesciences.com This technique confirmed the upregulation of genes involved in skin barrier function and ceramide biosynthesis, such as IVL (involucrin), TGM1 (transglutaminase 1), CERS3 (ceramide synthase 3), and ELOVL4 (elongation of very long chain fatty acids 4). qima-lifesciences.com These findings demonstrate that this compound mediates a significant portion of the biological activity of Helichrysum italicum essential oil on the skin by modulating the expression of genes critical for barrier function and lipid synthesis. qima-lifesciences.comnih.gov
Table 2: Selected Genes Modulated by this compound and Validated by qRT-PCR
| Gene | Function | Reference |
|---|---|---|
| AQP3 | Skin barrier | qima-lifesciences.com |
| IVL | Skin barrier | qima-lifesciences.com |
| TGM1 | Skin barrier | qima-lifesciences.com |
| ABCA12 | Ceramide biosynthesis | qima-lifesciences.com |
| CERS3 | Ceramide biosynthesis | qima-lifesciences.com |
| ELOVL4 | Ceramide biosynthesis | qima-lifesciences.com |
| UGCG | Ceramide biosynthesis | qima-lifesciences.com |
| SULT2B1 | Cholesterol metabolism | qima-lifesciences.com |
Method Validation and Quality Control in this compound Analysis
Ensuring the reliability and accuracy of analytical results for this compound is paramount. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov This involves evaluating various performance characteristics to provide objective evidence of the method's fitness. nih.gov Key aspects of method validation and quality control include calibration and the estimation of measurement uncertainty.
A fundamental step in quantitative analysis is the creation of a calibration curve. demarcheiso17025.com This establishes the relationship between the analytical signal and the concentration of the analyte. demarcheiso17025.com For instance, in the gas chromatography analysis of essential oils containing this compound, a calibration curve would be constructed by analyzing standards of known this compound concentrations. researchgate.net This allows for the accurate quantification of this compound in unknown samples.
Ecological and Environmental Roles of Neryl Acetate
Role as a Volatile Oil Component in Plant Ecology
Neryl acetate (B1210297) is a naturally occurring plant metabolite and a significant component of the essential oils of various plants. nih.govebi.ac.uk As a volatile compound, it readily diffuses into the atmosphere, contributing to the plant's unique fragrance. This scent is not merely an incidental byproduct but serves distinct ecological purposes. For instance, the essential oil of Corsican Helichrysum italicum (the everlasting plant) is characterized by a particularly high concentration of neryl acetate, ranging from 33.7% to 38.9%, which is a primary contributor to its fragrance. plos.orgnih.govbiorxiv.org
The presence and concentration of this compound in a plant's volatile profile can be influenced by geographical location and environmental conditions. ebi.ac.uk This variability suggests that plants may modulate its production in response to specific ecological pressures. Found in a wide array of plants, this compound is integral to the chemical tapestry of their environments. nih.govontosight.aimaximizemarketresearch.com
Table 1: Examples of Plants Containing this compound
| Plant Species | Common Name | Plant Part | Reference |
|---|---|---|---|
| Helichrysum italicum | Everlasting, Curry Plant | Aerial parts | ebi.ac.ukplos.orgnih.gov |
| Citrus spp. | Citrus (e.g., Kumquat, Pummelo) | Peel oils | nih.govebi.ac.uk |
| Lavandula angustifolia | Lavender | Essential oil | ontosight.ai |
| Cymbopogon citratus | Lemongrass | Essential oil | ontosight.ai |
| Cananga odorata | Ylang-ylang | Essential oil | ontosight.ai |
| Salvia sclarea | Clary Sage | Essential oil | nih.gov |
| Humulus lupulus | Hops | - | nih.gov |
| Magnolia officinalis | Magnolia | - | nih.gov |
| Zingiber officinale | Ginger | Essential oil | nih.gov |
| Elettaria cardamomum | Cardamom | Essential oil | nih.gov |
| Myrtus communis | Myrtle | Leaf and berries | nih.gov |
| Thalictrum lucidum | Shining Meadow-rue | Flowers | nih.govresearchgate.net |
| Thalictrum flavum | Yellow Meadow-rue | Flowers | nih.gov |
Involvement in Chemical Ecology and Interspecies Communication
This compound is a key player in the chemical language that plants use to interact with their environment. These interactions, often involving multiple trophic levels, are fundamental to ecosystem dynamics.
A prominent example is its role in plant defense. When attacked by herbivores, many plants release a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). nih.govcabidigitallibrary.org These HIPVs can serve as distress signals, attracting the natural enemies of the attacking herbivores. Research has shown that when maize (Zea mays) plants are fertilized with silicon, they exhibit an enhanced defense response to infestation by the fall armyworm (Spodoptera frugiperda). researchgate.netscilit.com Upon attack, these silicon-fertilized plants exclusively release this compound as part of their HIPV blend. researchgate.netscilit.com This specific compound was found to be highly attractive to the predatory earwig Doru luteipes, a natural enemy of the fall armyworm. researchgate.net This demonstrates that this compound can function as a specific "cry for help," priming the plant's indirect defenses and enhancing the recruitment of predators for pest control. researchgate.netscilit.comresearchgate.net
Beyond defense, this compound also functions as a floral scent component that mediates communication with other insects. nih.gov For example, it is part of the floral volatile bouquet in some insect-pollinated species of the genus Thalictrum (meadow-rues). nih.govresearchgate.net The presence of such compounds can act as a chemical cue for pollinators, guiding them to the flower. nih.gov
Attraction and Repellency in Insect Interactions
The role of this compound in insect interactions is notably dualistic, acting as an attractant for some species and a repellent for others. This context-dependent function highlights the complexity of chemical ecology.
Attraction: As discussed, this compound is a key attractant for the predatory earwig Doru luteipes, which is beneficial for the plant under herbivore attack. researchgate.netscilit.com It has also been identified as a component of floral scents that can elicit antennal responses in certain cerambycid beetles, suggesting a role in host plant location. nih.gov Furthermore, electroantennogram studies with the wood wasp Sirex noctilio showed a response to this compound, indicating it can be detected by this insect, although its behavioral significance as an attractant was moderate compared to other compounds. up.ac.za Research has also suggested this compound can act as an attractant enhancer for mites (acarids). google.com
Repellency: Conversely, this compound has been widely investigated for its insect-repellent properties. ontosight.ai It is listed as an effective feeding deterrent, contact repellent, and spatial inhibitor for insects like mosquitoes and biting midges. google.com Studies have also documented its repellent activity against the red flour beetle, Tribolium castaneum. researchgate.net While it has shown some insecticidal activity against certain larval stages of Leptinotarsa decemlineata, its effect was noted to be less potent than its corresponding alcohol, nerol (B1678202). researchgate.net This repellent characteristic makes this compound a compound of interest for developing natural insecticides. ontosight.ai
Table 2: Documented Effects of this compound on Various Insect Species
| Insect Species | Common Name | Observed Effect | Reference |
|---|---|---|---|
| Doru luteipes | Predatory Earwig | Attraction | researchgate.netscilit.com |
| Mosquitoes (Culicidae) | Mosquito | Repellency/Deterrence | google.com |
| Biting Midges (Ceratopogonidae) | Biting Midge | Repellency/Deterrence | google.com |
| Tribolium castaneum | Red Flour Beetle | Repellency | researchgate.net |
| Leptinotarsa decemlineata | Colorado Potato Beetle | Insecticidal Activity (low) | researchgate.net |
| Sirex noctilio | Wood Wasp | Attraction (moderate) | up.ac.za |
| Acarids | Mites | Attractant Enhancer | google.com |
Future Research Directions and Translational Perspectives for Neryl Acetate
Exploration of Novel Biological Activities and Therapeutic Applications
The current understanding of neryl acetate's bioactivity is primarily centered on its positive effects on the skin barrier. nih.gov However, its chemical structure suggests the potential for a wider range of therapeutic applications that remain largely unexplored.
Future investigations should strategically probe novel biological activities. A promising area is oncology, inspired by findings on its isomer, geranyl acetate (B1210297). Geranyl acetate has been shown to induce potent anticancer effects in colon cancer cells by triggering apoptosis, DNA damage, and cell cycle arrest. plos.orgnih.govqima-lifesciences.comnih.gov Comparative studies are warranted to determine if this compound possesses similar cytotoxic or cytostatic properties against various cancer cell lines.
Another avenue for exploration is immunomodulation. Related monoterpene esters and alcohols have shown the ability to modulate immune responses. researchgate.netnih.gov Research should be directed toward understanding if this compound can influence cytokine production, lymphocyte proliferation, or macrophage activity, which could have implications for treating autoimmune disorders or inflammatory conditions beyond the skin. The potential for neuroprotective effects also merits investigation, given the activity of other terpenoids on the central nervous system.
Development of Sustainable and Scalable Production Methods
The commercial viability and environmental impact of this compound are heavily dependent on its production methods. Traditional approaches, such as extraction from natural sources, are often inefficient due to low yields and high costs. scielo.brscielo.br Chemical synthesis, while effective, frequently relies on harsh acid catalysts that are environmentally problematic and can lead to impure final products unacceptable for food or cosmetic applications. scielo.brscirp.org
The future of this compound production lies in green chemistry and biotechnology. scielo.br A key area of development is enzyme-catalyzed synthesis, or biocatalysis. Research has successfully demonstrated the use of immobilized lipases, such as Novozyme 435 from Candida antarctica, to synthesize this compound with high selectivity and conversion rates (up to 91.6%) in solvent-free systems. scirp.orgoalib.com This method is considered a "green" and clean process, yielding a product that can be labeled as "natural". scirp.org Further research should focus on optimizing reaction conditions, enzyme reusability, and scaling up these biocatalytic processes for industrial application. scirp.orgresearchgate.net
Additionally, microbial biosynthesis presents a scalable alternative. The synthesis of this compound in recombinant E. coli has been reported, providing a pathway for production through fermentation. scielo.brresearchgate.net Future work should aim to improve metabolic flux and increase yields in these engineered microbial systems to create a truly sustainable and scalable production pipeline. researchgate.net
Integration of Omics Technologies for Comprehensive Biological Profiling
To fully understand the molecular mechanisms underlying this compound's effects, a systems-level approach is necessary. The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide an unbiased, comprehensive profile of its biological impact.
A foundational study has already utilized transcriptomics to analyze the effect of this compound on human skin explants. plos.orgnih.gov This research revealed that this compound modulates the expression of a significant number of genes involved in crucial skin functions. nih.govplos.org Specifically, it upregulates genes related to epidermal differentiation, skin barrier formation, and ceramide synthesis. nih.govnih.govbiorxiv.org
| Biological Process | Key Gene Families/Pathways Affected | Observed Effect | Reference |
|---|---|---|---|
| Epidermal Differentiation | Involucrin (B1238512) (IVL), Small Proline-Rich Proteins (SPRRs), Late Cornified Envelopes (LCEs) | Upregulation | plos.orgnih.gov |
| Skin Barrier Formation | Junction-related genes, Epidermal structure genes | Modulation | plos.orgnih.gov |
| Lipid Synthesis | Ceramide synthesis-related enzymes | Upregulation | plos.orgbiorxiv.org |
Future research should build on this by incorporating proteomics to identify changes in protein expression and post-translational modifications, confirming that the genetic upregulation translates to functional protein changes. Furthermore, metabolomics could be employed to analyze shifts in small-molecule metabolites, providing a complete picture of the biochemical alterations induced by this compound. This integrated omics approach will be invaluable for identifying novel therapeutic targets and understanding the compound's full biological activity profile.
Refinement of Structure-Activity Relationship Models through Advanced Computational Chemistry
Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery and development. For this compound, systematic structure-activity relationship (SAR) studies are still in their infancy but are crucial for designing more potent and specific analogues.
Initial SAR studies have focused on olfaction, comparing this compound to its E-isomer, geraniol, and other synthesized oxygenated derivatives to determine how structural modifications affect odor quality and potency. nih.gov These studies revealed that oxygenation at the C-8 position primarily impacts odor quality, while the E/Z isomerism at C-1 affects odor potency. nih.gov
Future research must apply these principles to therapeutic activities. By synthesizing a library of this compound derivatives with modifications at key positions, researchers can identify the specific structural features essential for its effects on the skin barrier or other potential activities like anticancer effects.
Advanced computational chemistry can accelerate this process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict the biological activity of virtual compounds. For instance, computational simulations like those used to study monoterpene synthases could elucidate how this compound interacts with specific protein targets, such as enzymes involved in ceramide synthesis. springerprofessional.denih.gov These in silico models can guide the synthesis of the most promising candidates, saving significant time and resources in the drug development pipeline.
Investigation of this compound in Complex Biological Systems and In Vivo Models
While initial studies on this compound have provided valuable mechanistic insights, they have largely been conducted using in vitro methods or ex vivo models, such as human skin explants. plos.orgqima-lifesciences.com A critical next step is to translate these findings into more complex biological systems and ultimately into preclinical in vivo models.
The use of 3D-reconstructed human epidermis or full-thickness skin models would offer a more physiologically relevant system to study this compound's dermatological effects compared to simple cell cultures. However, the most significant knowledge gap is the lack of data from living organisms.
Future research must prioritize the use of established animal models (e.g., rodents) to investigate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound. nih.govnih.gov In vivo studies are essential to confirm the efficacy observed in ex vivo models and to assess the compound's systemic effects. For example, rodent models of inflammatory skin conditions could be used to validate the therapeutic potential of topically applied this compound. Such preclinical models are indispensable for bridging the gap between laboratory findings and potential clinical applications. europeanpharmaceuticalreview.com
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and characterizing neryl acetate in natural extracts?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for confirming this compound in natural extracts, with retention times (~8.1 minutes for this compound) distinguishing it from precursors like nerol (~6.3 minutes). Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) can further validate purity and structural integrity .
Q. What are the essential safety protocols for handling and storing this compound in laboratory settings?
- Methodological Answer : Use local and general ventilation to minimize inhalation risks. Wear chemical-resistant gloves (EN 374 standard), eye protection, and barrier creams. Store in approved, airtight containers away from food, water sources, and incompatible materials. Post-handling, wash thoroughly and decontaminate protective equipment .
Q. How is this compound synthesized in basic laboratory conditions?
- Methodological Answer : Common methods include:
- Enzymatic transesterification : Lipases catalyze the reaction between nerol and ethyl acetate in solvent-free systems, optimized via central composite design (CCD) .
- Chemical acetylation : Nerol reacts with acetic anhydride (AA) under heterogeneous catalysis (e.g., solid acids) to produce this compound .
Advanced Research Questions
Q. How can enzymatic synthesis of this compound be optimized for yield and scalability in solvent-free systems?
- Methodological Answer : Employ response surface methodology (RSM) with variables like temperature, molar ratio (nerol:ethyl acetate), and enzyme loading. Quadratic models derived from ANOVA can identify optimal conditions. For example, a 1:4 molar ratio and 10% enzyme loading at 50°C maximize conversion rates (~95%) .
Q. What are the comparative advantages of heterogeneous catalysis versus enzymatic methods for this compound synthesis?
- Methodological Answer :
- Heterogeneous catalysis (e.g., acid resins): High thermal stability and reusability but may require harsh conditions.
- Enzymatic methods : Eco-friendly, mild conditions, and high specificity, though enzyme cost and stability are limiting factors.
- Studies suggest enzymatic routes reduce byproducts and align with green chemistry principles .
Q. How does this compound interact with environmental matrices, and what are its biodegradation pathways?
- Methodological Answer : Assess persistence using OECD 301 tests for ready biodegradability. This compound is not classified as a PBT/vPvB substance, indicating moderate environmental persistence. Monitor soil mobility and aquatic toxicity via standardized ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) .
Q. What experimental designs are used to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using factorial designs. For example, expose samples to pH 3–9 and temperatures (25–60°C) over 30 days. Analyze degradation products via GC-MS and quantify stability using Arrhenius kinetics to predict shelf life .
Q. How can researchers validate the purity of synthetic this compound for pharmacological studies?
- Methodological Answer : Validate purity (>98%) using chromatographic methods (GC or HPLC) coupled with flame ionization detection (FID). Compare retention indices and spectral data (MS, IR) against reference standards. For trace impurities, employ headspace GC-MS to detect residual solvents or side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
